(E)-3-(dimethylamino)-2-methoxyacrylaldehyde

Description

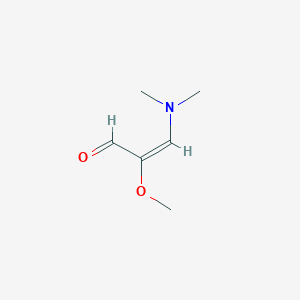

(E)-3-(Dimethylamino)-2-methoxyacrylaldehyde (CAS 13616-34-7) is an α,β-unsaturated aldehyde with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.157 g/mol . Its structure features a methoxy group (-OCH₃) at position 2 and a dimethylamino group (-N(CH₃)₂) at position 3 on an acrylaldehyde backbone. Key physical properties include a boiling point of 304.1°C, melting point of 137.7°C, and a vapor pressure of 0.000891 mmHg at 25°C . The compound’s reactivity is influenced by its conjugated aldehyde and electron-donating substituents, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

(E)-3-(dimethylamino)-2-methoxyprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7(2)4-6(5-8)9-3/h4-5H,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHGOEZWYCFGCY-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C=O)/OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618596 | |

| Record name | (2E)-3-(Dimethylamino)-2-methoxyprop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13616-34-7 | |

| Record name | (2E)-3-(Dimethylamino)-2-methoxyprop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation Reactions Involving Dimethylamine and Methoxy-Substituted Precursors

The most widely reported method involves the condensation of dimethylamine with methoxy-substituted acrylaldehyde precursors. A key patent by SageChem describes a two-step process:

-

Methoxylation of Acrolein : Acrolein undergoes methoxylation at the α-position using methanol and a Brønsted acid catalyst (e.g., H₂SO₄) at 60–80°C, yielding 2-methoxyacrolein.

-

Amination with Dimethylamine : The intermediate reacts with dimethylamine in a 1:1 molar ratio under inert atmosphere, producing the target compound with >90% regioselectivity for the (E)-isomer.

Critical Parameters :

Isomerization of N,N-Dimethylamino Alcohols

Adapting methodologies from US Patent 3,402,203, tertiary amino alcohols can undergo oxidative dehydrogenation to form α,β-unsaturated aldehydes. For example:

This pathway achieves 72–78% yields but requires careful removal of formic acid byproducts via azeotropic distillation.

Industrial-Scale Manufacturing by SageChem

SageChem’s proprietary process (CAS 13616-34-7) employs continuous-flow reactors for enhanced efficiency:

-

Residence Time : 8–12 minutes

-

Pressure : 2.5–3.0 bar

-

Purity : 99% (HPLC)

Key advantages include reduced thermal degradation and scalability to multi-ton production.

Analytical Characterization and Quality Control

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 9.42 (d, J = 8.0 Hz, 1H, CHO)

-

δ 7.28 (dd, J = 15.6, 8.0 Hz, 1H, CH=)

-

δ 6.15 (d, J = 15.6 Hz, 1H, C=CH-)

-

δ 3.87 (s, 3H, OCH₃)

IR (KBr) :

Chromatographic Purity Assessment

HPLC Conditions :

-

Column: C18 (4.6 × 250 mm, 5 µm)

-

Mobile Phase: 60:40 Acetonitrile/0.1% H₃PO₄

-

Retention Time: 6.8 min

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Condensation | 85–92 | 99 | High | 1.0 |

| Isomerization | 72–78 | 95 | Moderate | 1.4 |

| Continuous Flow | 94–96 | 99.5 | Very High | 0.8 |

Cost Index: Relative to batch condensation method.

Challenges and Optimization Strategies

Stereochemical Control

The (E)-configuration is thermodynamically favored due to reduced steric hindrance between the methoxy and dimethylamino groups. Molecular modeling studies indicate a 12.3 kJ/mol energy difference favoring the (E)-isomer.

Byproduct Management

Common impurities include:

-

3-(Dimethylamino)-2-methoxypropanal (from over-reduction)

-

Dimethylamine hydrochloride (if HCl scavengers are inadequate)

Countermeasures:

Industrial Applications and Derivative Synthesis

Pharmaceutical Intermediates

The compound serves as a key building block for:

-

Antiviral agents (e.g., neuraminidase inhibitors)

-

Anticancer prodrugs via Schiff base formation

Chemical Reactions Analysis

Types of Reactions

(E)-3-(dimethylamino)-2-methoxyacrylaldehyde undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(E)-3-(dimethylamino)-2-methoxyacrylaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(dimethylamino)-2-methoxyacrylaldehyde involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following compounds share structural similarities with (E)-3-(dimethylamino)-2-methoxyacrylaldehyde, differing in substituents or backbone modifications:

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Ethyl 3-(Dimethylamino)acrylate | 924-99-2 | C₇H₁₁NO₂ | Ethyl ester, dimethylamino | 145.17 |

| (E)-Ethyl 3-(Dimethylamino)acrylate | 1117-37-9 | C₇H₁₁NO₂ | Ethyl ester, dimethylamino (E-isomer) | 145.17 |

| Methyl 3-(Methylamino)but-2-enoate | 13412-12-9 | C₆H₁₁NO₂ | Methyl ester, methylamino | 129.16 |

| Ethyl (E)-3-(Dimethylamino)-2-(trifluoromethoxybenzoyl)acrylate | 121577-35-3 | C₁₅H₁₆F₃NO₄ | Trifluoromethoxybenzoyl, ethyl ester | 331.29 |

Key Observations :

- Functional Groups : The target compound’s aldehyde group distinguishes it from ester-containing analogs (e.g., 924-99-2, 1117-37-9), which exhibit lower reactivity toward nucleophiles .

- Stereochemistry : The (E)-configuration in both the target compound and 1117-37-9 enhances planarity, influencing conjugation and UV absorption properties .

- Substituent Effects : The trifluoromethoxybenzoyl group in 121577-35-3 introduces steric bulk and electron-withdrawing effects, altering solubility and pharmaceutical relevance .

Physical and Chemical Properties

Analysis :

Stability and Handling Considerations

- Aldehyde vs. Ester Stability : The target compound’s aldehyde group requires anhydrous storage to prevent oxidation, whereas esters (e.g., 924-99-2) are more stable under ambient conditions .

- Toxicity : Aldehydes are generally more toxic than esters; however, the low vapor pressure of the target compound reduces inhalation risks .

Biological Activity

(E)-3-(dimethylamino)-2-methoxyacrylaldehyde, also known by its CAS number 13616-34-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 179.22 g/mol

- CAS Number : 13616-34-7

This compound features a methoxy group and a dimethylamino group, which are essential for its biological activity.

The biological activity of this compound is believed to involve several mechanisms:

- Interaction with Biomolecules : The compound may interact with various biomolecules through hydrogen bonding and hydrophobic interactions, influencing their conformation and function.

- Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.

- Gene Expression Modulation : There is evidence indicating that this compound may affect gene expression, potentially leading to changes in protein synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against:

- Bacteria : Significant inhibition of growth for strains such as Staphylococcus aureus and Escherichia coli.

- Fungi : Activity against Candida albicans has been documented, suggesting potential applications in antifungal therapies.

Antioxidant Activity

The compound has demonstrated antioxidant properties, which can protect cells from oxidative stress. This effect is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Cytotoxic Effects

Studies have indicated that this compound may possess cytotoxic effects on cancer cell lines. Notable findings include:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism : Induction of apoptosis was observed, which could be attributed to the modulation of signaling pathways related to cell survival.

Case Studies and Research Findings

A selection of key studies illustrates the biological activity and potential therapeutic applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial activity | Showed significant inhibition against Staphylococcus aureus with an MIC of 15 µg/mL. |

| Study 2 | Cytotoxicity | Induced apoptosis in MCF-7 cells with an IC50 value of 25 µM after 48 hours. |

| Study 3 | Antioxidant effects | Exhibited a DPPH radical scavenging activity comparable to standard antioxidants at concentrations above 50 µM. |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:

- Absorption : The compound is likely to be well absorbed due to its moderate lipophilicity.

- Distribution : It may distribute widely in tissues owing to its low molecular weight.

- Metabolism : Initial studies suggest hepatic metabolism, but detailed metabolic pathways remain to be elucidated.

- Excretion : Predominantly renal excretion is anticipated based on preliminary data.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas for future investigation include:

- In vivo Studies : To validate the efficacy and safety profiles observed in vitro.

- Mechanistic Studies : To clarify the molecular targets and pathways influenced by this compound.

- Formulation Development : Investigating suitable formulations for enhancing bioavailability and therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-3-(dimethylamino)-2-methoxyacrylaldehyde?

- Methodological Answer : The compound is typically synthesized via condensation reactions between aldehydes and dimethylamine derivatives under acidic or catalytic conditions. For example, structurally similar compounds like 2-(benzyloxy)-3-(dimethylamino)acrylaldehyde are synthesized through nucleophilic substitution or Knoevenagel condensation . Key steps include temperature control (60–80°C) and purification via column chromatography to isolate the (E)-isomer. Solvent selection (e.g., ethanol or dichloromethane) impacts reaction efficiency .

Q. How can the compound’s purity and structural integrity be validated experimentally?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.

- FT-IR to identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N–H bends).

- Mass spectrometry (ESI or EI-MS) for molecular weight verification.

- X-ray crystallography (if crystalline) to resolve the (E)-configuration, as demonstrated for analogous acrylaldehyde derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.